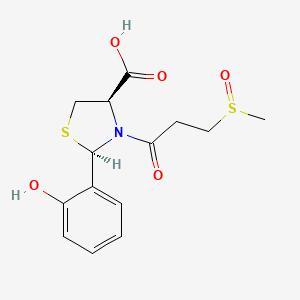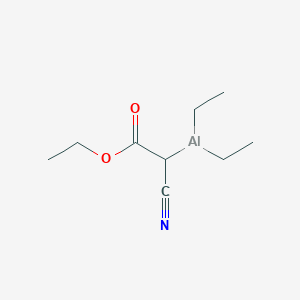
Ethyl cyano(diethylalumanyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl cyano(diethylalumanyl)acetate is an organometallic compound that features a cyano group, an ethyl ester, and a diethylaluminum moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl cyano(diethylalumanyl)acetate can be synthesized through various methods. One common approach involves the reaction of ethyl cyanoacetate with diethylaluminum chloride. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is usually carried out at low temperatures to control the reactivity of the aluminum compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl cyano(diethylalumanyl)acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The diethylaluminum moiety can be substituted with other nucleophiles, leading to the formation of new organometallic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides, amines, or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of aluminum oxides or hydroxides.
Reduction: Formation of amines or other reduced products.
Substitution: Formation of new organometallic compounds with different functional groups.
Applications De Recherche Scientifique
Ethyl cyano(diethylalumanyl)acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce cyano and aluminum groups into molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl cyano(diethylalumanyl)acetate involves the interaction of its functional groups with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the diethylaluminum moiety can act as a Lewis acid, facilitating various organic transformations. The ester group can undergo hydrolysis or transesterification reactions, further expanding the compound’s reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl cyanoacetate: Contains a cyano group and an ethyl ester but lacks the diethylaluminum moiety.
Diethylaluminum cyanide: Contains a diethylaluminum group and a cyano group but lacks the ester functionality.
Uniqueness
Ethyl cyano(diethylalumanyl)acetate is unique due to the presence of both the cyano and diethylaluminum groups, which provide a combination of nucleophilic and Lewis acidic properties. This dual functionality makes it a versatile reagent in organic synthesis, allowing for a wide range of chemical transformations.
Propriétés
Numéro CAS |
108662-78-8 |
|---|---|
Formule moléculaire |
C9H16AlNO2 |
Poids moléculaire |
197.21 g/mol |
Nom IUPAC |
ethyl 2-cyano-2-diethylalumanylacetate |
InChI |
InChI=1S/C5H6NO2.2C2H5.Al/c1-2-8-5(7)3-4-6;2*1-2;/h3H,2H2,1H3;2*1H2,2H3; |
Clé InChI |
HAMGMWQWVXSIBR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C#N)[Al](CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(7,7,7-Trimethoxyhept-2-YN-1-YL)oxy]oxane](/img/structure/B14329819.png)
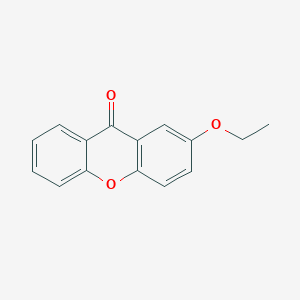
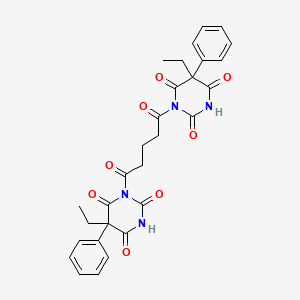
![Benzamide, N-[2-(1-methylethenyl)phenyl]-](/img/structure/B14329835.png)
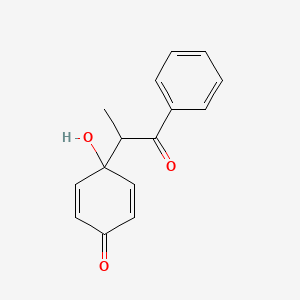
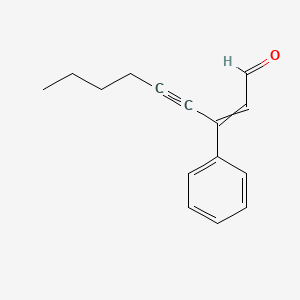

![1,3-Bis(4-chlorophenyl)-5,8-diphenyl-2,6-diazabicyclo[2.2.2]oct-2-ene](/img/structure/B14329859.png)
![2-Methyl-2-{[(oxiran-2-yl)methoxy]methyl}oxirane](/img/structure/B14329866.png)
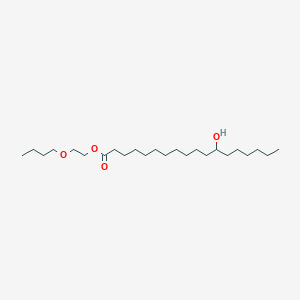

![{[(Pent-3-en-1-yl)oxy]methyl}benzene](/img/structure/B14329876.png)
